An In-Depth Technical Guide to the Natamycin-Producing Microorganism Streptomyces natalensis
An In-Depth Technical Guide to the Natamycin-Producing Microorganism Streptomyces natalensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natamycin (B549155), a polyene macrolide antibiotic, is a vital antifungal agent with widespread applications in the food industry as a natural preservative and in clinical settings for treating fungal infections. This technical guide provides a comprehensive exploration of Streptomyces natalensis, the primary producer of natamycin. We delve into the intricate details of its genetics, metabolic pathways, and the fermentation technology pivotal for high-yield production. This document offers detailed experimental protocols for the cultivation of S. natalensis, extraction and quantification of natamycin, and genetic manipulation techniques. All quantitative data are systematically summarized in structured tables for clear comparison. Furthermore, key signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the core concepts.
Introduction
Streptomyces natalensis is a filamentous, Gram-positive bacterium found in soil, belonging to the genus Streptomyces, which is renowned for its remarkable capacity to produce a wide array of secondary metabolites, including many clinically significant antibiotics.[1] First isolated from a soil sample in Natal, South Africa, S. natalensis was identified as the source of a potent antifungal compound initially named "pimaricin".[2] This was later renamed natamycin, in line with the World Health Organization's nomenclature for antibiotics produced by Streptomyces species.[2] While other species like Streptomyces chattanoogensis, Streptomyces gilvosporeus, and Streptomyces lydicus are also known to produce natamycin, S. natalensis remains a cornerstone for industrial production.[2][3]
The antifungal activity of natamycin stems from its ability to bind specifically to ergosterol, a primary sterol component of fungal cell membranes. This binding disrupts membrane integrity, leading to leakage of essential cellular components and ultimately fungal cell death. Its targeted action on ergosterol, which is absent in bacterial and mammalian cells, accounts for its low toxicity to humans, making it a safe and effective food preservative.
Understanding the biology of S. natalensis and the intricacies of natamycin biosynthesis is paramount for optimizing production yields and exploring the potential for bioengineering novel and more potent antifungal agents. This guide aims to provide a detailed technical resource for professionals engaged in research and development in this field.
Natamycin Biosynthesis
The biosynthesis of natamycin is a complex process orchestrated by a cluster of genes known as the natamycin (pim) biosynthetic gene cluster. The synthesis follows the polyketide pathway, utilizing precursors from primary metabolism.
The Natamycin (pim) Biosynthetic Gene Cluster
The genetic blueprint for natamycin production is encoded within a dedicated gene cluster.[4] This cluster houses the genes for the large modular polyketide synthase (PKS) enzymes, as well as the enzymes responsible for tailoring the polyketide backbone, glycosylation, and export.
Key Genes in the Natamycin Biosynthetic Gene Cluster:
| Gene | Proposed Function |
| pimS0-S4 | Polyketide Synthase (PKS) modules responsible for the assembly of the polyketide backbone from acetyl-CoA and malonyl-CoA extender units. |
| pimA | Acyl-CoA carboxylase, involved in the production of malonyl-CoA. |
| pimB | Acyl-carrier protein (ACP). |
| pimC | Ketoreductase, involved in the modification of the polyketide chain. |
| pimD | Dehydratase, involved in the modification of the polyketide chain. |
| pimE | Enoylreductase, involved in the modification of the polyketide chain. |
| pimF | Thioesterase, involved in the release of the completed polyketide chain. |
| pimG | Glycosyltransferase, responsible for attaching the mycosamine (B1206536) sugar moiety. |
| pimH | P450 monooxygenase, involved in the post-PKS tailoring of the macrolide ring. |
| pimI | P450 monooxygenase, involved in the post-PKS tailoring of the macrolide ring. |
| pimJ | P450 monooxygenase, involved in the post-PKS tailoring of the macrolide ring. |
| pimK | TDP-glucose synthase, involved in the biosynthesis of the mycosamine precursor. |
| pimL | TDP-glucose 4,6-dehydratase, involved in the biosynthesis of the mycosamine precursor. |
| pimM | Pathway-specific positive regulatory protein (PAS domain and LuxR-type HTH motif). |
| pimR | Pathway-specific positive regulatory protein (SARP family).[5] |
Biosynthetic Pathway Overview
The synthesis of natamycin begins with the condensation of acetyl-CoA and multiple units of malonyl-CoA by the modular PKS complex to form the polyketide chain. This chain then undergoes a series of modifications, including cyclization and tailoring reactions catalyzed by enzymes encoded within the pim cluster. A crucial step is the attachment of a mycosamine sugar moiety, which is synthesized from glucose-1-phosphate. The final steps involve oxidations to form the mature natamycin molecule.
Regulatory Network
The production of natamycin is tightly controlled by a complex regulatory network that responds to various environmental and cellular signals. This network includes pathway-specific regulators encoded within the pim cluster, as well as global regulators that respond to nutrient availability and oxidative stress.
-
Pathway-Specific Regulators: The pim cluster contains two key positive regulators, pimR and pimM.[5] PimR is a member of the Streptomyces antibiotic regulatory protein (SARP) family, and its deletion results in the complete loss of natamycin production.[5] PimM contains a PAS domain and a LuxR-type helix-turn-helix (HTH) motif and also acts as a positive regulator. Overexpression of pimM has been shown to significantly increase natamycin yields.[6]
-
Oxidative Stress Response: There is a strong link between natamycin biosynthesis and the cellular response to oxidative stress. The production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can modulate the expression of the natamycin biosynthetic genes.[7] The redox-sensing transcriptional regulator OxyR, in conjunction with another regulator, SgnR, can act as a switch to control natamycin production in response to intracellular H₂O₂ levels.[6]
Fermentation for Natamycin Production
Industrial production of natamycin is achieved through submerged aerobic fermentation of S. natalensis. Optimization of fermentation parameters and medium composition is critical for maximizing yields.
Culture Media
The composition of the fermentation medium provides the essential nutrients for the growth of S. natalensis and the biosynthesis of natamycin.
Typical Media Composition:
| Component | Concentration Range | Purpose |
| Carbon Source | ||
| Glucose | 20 - 40 g/L | Primary carbon and energy source.[3][8] |
| Lactose | 10 - 30 g/L | Alternative or co-carbon source.[9] |
| Nitrogen Source | ||
| Soya Peptone/Protein | 2 - 20 g/L | Organic nitrogen source.[8][9] |
| Yeast Extract | 0.5 - 5 g/L | Provides vitamins and growth factors.[8][9] |
| Ammonium Sulfate | Varies | Inorganic nitrogen source. |
| Sodium Nitrate | Varies | Inorganic nitrogen source. |
| Beef Extract | Varies | Complex nitrogen source.[2] |
| Minerals & Salts | ||
| K₂SO₄ | 0.25 g/L | Source of potassium and sulfate.[10] |
| MgCl₂·6H₂O | 10.12 g/L | Source of magnesium.[10] |
| KH₂PO₄ | Varies | Source of phosphate. |
| CaCO₃ | Varies | pH buffering agent. |
| Precursors & Elicitors | ||
| Acetic Acid | Varies | Precursor for acetyl-CoA.[11] |
| Propionic Acid | Varies | Precursor for propionyl-CoA.[11] |
| L-Valine | 0.5 - 0.7 g/L | Enhances natamycin production.[12] |
Fermentation Parameters
| Parameter | Optimal Range |
| Temperature | 26 - 30 °C[2] |
| pH | 6.0 - 8.0[2] |
| Agitation | 180 - 220 rpm[2] |
| Aeration | Sufficient to maintain dissolved oxygen levels |
| Fermentation Time | 84 - 120 hours[2] |
Quantitative Data on Natamycin Production
The following table summarizes reported natamycin yields under various optimized conditions.
| Streptomyces Strain | Fermentation Conditions & Supplements | Natamycin Yield (g/L) | Reference |
| S. natalensis HW-2 | L-Valine feeding (0.5 g/L) | 1.82 | [11] |
| S. natalensis LY08 (ilvE overexpressed) | L-Valine feeding (0.7 g/L) | 2.02 | [11] |
| S. natalensis NRRL 2651 | 20 g/L initial glucose | 1.58 | [3] |
| S. natalensis NRRL 2651 | Intermittent glucose feeding | 1.86 | [4] |
| S. natalensis HDMNTE-01 | Optimized medium (glucose 3.97%, soya peptone 2%, yeast extract 0.5%) | 2.81 (in 5-L fermenter) | [2] |
| S. natalensis VTCC-A-3245 (pimM overexpression) | - | 3-fold increase vs. wildtype | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Preparation of S. natalensis Spore Suspension
Protocol:
-
Culture S. natalensis on a suitable sporulation agar medium (e.g., MS agar) until a confluent lawn of spores is observed.[13]
-
Aseptically add approximately 3 mL of sterile water to the surface of the plate.[14]
-
Gently scrape the surface with a sterile loop or spreader to dislodge the spores into the water.[14]
-
Transfer the resulting spore suspension to a sterile centrifuge tube.[14]
-
Vortex the suspension vigorously for 1-2 minutes to break up spore chains.[15]
-
Filter the suspension through a sterile cotton wool plug in a syringe to remove mycelial fragments.[14]
-
Centrifuge the filtered suspension at approximately 2000 x g for 10 minutes to pellet the spores.[14]
-
Discard the supernatant and resuspend the spore pellet in sterile 20% glycerol for long-term storage at -80°C.[13]
Fermentation of S. natalensis
Protocol:
-
Inoculum Preparation: Inoculate a seed culture medium (e.g., Tryptic Soy Broth or a specific seed medium) with the prepared spore suspension.[2]
-
Seed Culture Incubation: Incubate the seed culture at 28-30°C with shaking at 180-220 rpm for approximately 48 hours.[2]
-
Production Culture Inoculation: Inoculate the production fermentation medium with 2-10% (v/v) of the seed culture.[2]
-
Fermentation: Conduct the fermentation in a shake flask or a bioreactor at 26-30°C with an agitation of 220 rpm for 84 to 120 hours. Maintain the pH of the medium between 6.0 and 8.0.[2]
-
Monitoring: Periodically withdraw samples to measure biomass (dry cell weight) and natamycin concentration.[2]
Extraction and Purification of Natamycin
Protocol:
-
pH Adjustment and Filtration: Adjust the pH of the fermentation broth to 5.0-6.5 and filter or centrifuge to separate the mycelia and solid natamycin from the liquid medium.[16]
-
Washing: Wash the collected solid with water and centrifuge to recover the solid material.[16]
-
Alkaline Extraction: Add a sodium carbonate solution (e.g., 0.15 M) to the solid to dissolve the natamycin by raising the pH above 9, creating a soluble extract.[16]
-
Clarification: Separate the extract from the solid residue by centrifugation and collect the supernatant.[16]
-
Acid Precipitation: Adjust the pH of the supernatant to 5.0-6.0 with an acid like hydrochloric acid to precipitate the natamycin.[16]
-
Crystallization and Drying: Allow the natamycin to crystallize, then collect the solid by filtration, wash with water, and dry to obtain the purified product.[16]
Quantification of Natamycin
Protocol:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Quantification:
Protocol:
-
Sample Preparation: Prepare the sample extract as described for HPLC.
-
Standard Preparation: Prepare a series of natamycin standard solutions in methanol:water (3:1, v/v).[8]
-
Measurement:
-
Quantification:
Genetic Manipulation of S. natalensis
Protocol:
-
Donor Strain Preparation: Transform the E. coli donor strain (e.g., ET12567/pUZ8002) with the desired plasmid containing an oriT sequence.[17]
-
Recipient Spore Preparation: Prepare a fresh spore suspension of S. natalensis.
-
Heat Shock: Heat shock the S. natalensis spores at 45-50°C for 10 minutes to induce germination.[18]
-
Mating: Mix the heat-shocked spores with the E. coli donor cells and plate the mixture on a suitable mating medium (e.g., MS agar) supplemented with MgCl₂.[18]
-
Incubation: Incubate the plates at 30°C for 16-20 hours.[18]
-
Selection: Overlay the plates with a selective agent (e.g., nalidixic acid to counter-select E. coli) and an antibiotic corresponding to the resistance marker on the plasmid.[18]
-
Isolation of Exconjugants: Incubate the plates for a further 7-10 days until exconjugant colonies appear.[18]
Protocol:
-
Mycelia Growth: Grow S. natalensis in a suitable liquid medium (e.g., YEME) to the late exponential phase.
-
Protoplast Formation: Harvest the mycelia, wash with a sucrose (B13894) solution, and treat with lysozyme to digest the cell walls, forming protoplasts.
-
Protoplast Purification: Filter the protoplast suspension to remove remaining mycelia and purify the protoplasts by centrifugation.
-
Transformation: Mix the purified protoplasts with the plasmid DNA in the presence of polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.
-
Regeneration: Plate the transformation mixture on a regeneration medium (e.g., R2YE) that allows the protoplasts to regenerate their cell walls.[10]
-
Selection: After a period of regeneration, overlay the plates with a selective antibiotic to select for transformants.
Conclusion
Streptomyces natalensis remains a microorganism of significant industrial and scientific interest due to its production of the valuable antifungal agent, natamycin. This technical guide has provided a comprehensive overview of the core aspects of S. natalensis biology and natamycin production, from the genetic and regulatory mechanisms to detailed experimental protocols for fermentation, analysis, and genetic manipulation. The presented quantitative data and visual diagrams aim to serve as a practical resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental principles and methodologies is crucial for the continued optimization of natamycin production and the potential development of novel antifungal compounds through metabolic engineering of this versatile microorganism.
References
- 1. researchgate.net [researchgate.net]
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- 3. Enhanced Natamycin production by Streptomyces natalensis in shake-flasks and stirred tank bioreactor under batch and fed-batch conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Genetic Engineering of Streptomyces natalensis VTCC-A-3245 to Improve Its Natamycin Production | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. fao.org [fao.org]
- 10. R2YE - ActinoBase [actinobase.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Improving the production of natamycin in Streptomyces natalensis HW-2 by L-valine feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SEA-PHAGES | How to prepare spore suspension? [seaphages.org]
- 16. CN103665074A - Extraction and purification method for natamycin in fermentation broth - Google Patents [patents.google.com]
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